molecular formula C39H23ClCrN7Na2O12S B1484255 Navy Blue 018112 CAS No. 118685-33-9

Navy Blue 018112

Cat. No. B1484255
CAS RN: 118685-33-9
M. Wt: 947.1 g/mol
InChI Key: RCYWDAZSWKWRIV-UHFFFAOYSA-I
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Description

“Navy Blue 018112” is a type of azo dye used in textile dyeing . It is also known as Chromate (2-), [1-[[5-chloro-2-(hydroxy-κO)phenyl]azo-κN1]-2-naphthalenolato (2-)]… . The molecular formula is C39 H23 Cl Cr N7 O12 S . 2 Na and the molecular weight is 947.13 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C39 H23 Cl Cr N7 O12 S . 2 Na . It contains elements such as carbon, hydrogen, chlorine, chromium, nitrogen, oxygen, sulfur, and sodium .

Scientific Research Applications

  • Wastewater Treatment and Biosorption :

    • Enhanced Removal of Reactive Navy Blue Dye Using Powdered Orange Waste : This study by Irem et al. (2013) explored using orange waste as an eco-friendly biosorbent for removing reactive navy blue dye from wastewater. They found that orange waste effectively removed the dye, highlighting an innovative, cost-effective treatment method for textile wastewater (Irem et al., 2013).
    • Biodegradation of Azo Dye in a Microbial Fuel Cell-Aerobic System : Das and Mishra (2019) investigated the complete biodegradation of Remazol navy blue in a microbial fuel cell-aerobic system. The study showed rapid decolorization of the dye and its degradation into less toxic intermediates, offering a promising approach for treating dye-contaminated wastewater (Das & Mishra, 2019).
  • Biodegradation and Decolorization :

    • Decolorization and Biodegradation by Trichosporon beigelii : Saratale et al. (2009) found that Trichosporon beigelii NCIM-3326 could effectively decolorize and degrade Navy blue HER dye. The process involved a significant reduction in total organic carbon and indicated the involvement of specific enzymes in the decolorization process (Saratale et al., 2009).
  • Electrocoagulation in Dye Treatment :

    • Treatment of Wastewater of Navy Blue-3G by Electrocoagulation : Murthy and Raina (2008) examined the effectiveness of electrocoagulation for removing navy blue-3G from wastewater. They achieved up to 95% color removal, demonstrating electrocoagulation as an effective treatment method for dye-contaminated wastewater (Murthy & Raina, 2008).
  • Photocatalytic Degradation :

    • Removal Enhancement of Acid Navy Blue Dye by GO-TiO2 Nanocomposites : Ahmed et al. (2019) explored the use of GO-TiO2 nanocomposites for the photocatalytic degradation of acid navy blue dye. The study found enhanced degradation efficiency compared to pure TiO2 nanoparticles, suggesting its potential for wastewater treatment applications (Ahmed et al., 2019).
  • Laser Dye Technology :

    • Laser Dye Technology : Hammond (1999) discussed the use of navy blue-green laser dyes in underwater communication and detection devices. This highlights an application in optical technology, particularly in military and research contexts (Hammond, 1999).

properties

IUPAC Name

disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O10S.C16H11ClN2O2.Cr.2Na/c1-38-16-5-2-13(3-6-16)24-14-4-7-17-12(8-14)9-20(39(35,36)37)21(22(17)29)26-25-18-10-15(27(31)32)11-19(23(18)30)28(33)34;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-11,24,29-30H,1H3,(H,35,36,37);1-9,20-21H;;;/q;;+3;2*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWDAZSWKWRIV-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Na+].[Na+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H23ClCrN7Na2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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